molecular formula C11H13N3O4S B2865730 7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 903337-76-8

7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2865730
CAS No.: 903337-76-8
M. Wt: 283.3
InChI Key: ZRZGBWSNJCHGHG-UHFFFAOYSA-N
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Description

The compound “7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring and a thiazole ring. Pyrimidines are one of the most important biological families of nitrogen-containing molecules, known as nitrogen bases . Thiazoles are sulfur and nitrogen-containing heterocycles that are found in many important drugs and natural products .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring fused with a thiazole ring. The presence of various functional groups like hydroxy, methoxyethyl, and carboxamide would also be key features of this molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the hydroxy group might be involved in condensation reactions, while the carboxamide group could participate in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups like hydroxy and carboxamide would likely make this compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Structural Modifications

  • Research into the synthesis of novel compounds derived from thiazolopyrimidines, including the specified compound, has led to the development of a range of heterocyclic compounds with potential biological activities. These compounds have been investigated for their COX-1/COX-2 inhibitory properties, showcasing analgesic and anti-inflammatory activities, with some showing significant selectivity and efficacy comparable to standard drugs (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

  • Another study focused on the structural modifications leading to changes in supramolecular aggregation of thiazolopyrimidines. It provided insights into their conformational features, highlighting the impact of substituents on the molecular structure and potential interaction patterns, which could influence biological activity (H. Nagarajaiah, N. Begum, 2014).

Biological Activities

  • The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been reported, with some of these compounds being evaluated for their cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells. This research highlights the potential of thiazolopyrimidine derivatives in the development of anticancer agents (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

  • A study on the synthesis of thiazolopyrimidines and related compounds revealed their antimicrobial activity. This showcases the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents (V. L. Gein, T. M. Zamaraeva, N. A. Buzmakova, T. F. Odegova, L. F. Gein, 2015).

  • The preparation of condensed heterocyclic compounds involving thiazolopyrimidines has been studied, focusing on their anti-inflammatory activity. These compounds have shown promising results in the carrageenan hind paw edema test, indicating their potential as anti-inflammatory agents (B. Tozkoparan, M. Ertan, B. Krebs, M. Läge, P. Kelicen, R. Demirdamar, 1998).

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S/c1-6-5-19-11-13-9(16)7(10(17)14(6)11)8(15)12-3-4-18-2/h5,16H,3-4H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZGBWSNJCHGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCCOC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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